BenchChemオンラインストアへようこそ!

8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Medicinal Chemistry Drug Design Physicochemical Properties

This di-brominated xanthine derivative features a 4-bromobenzyl group at N7 and a bromine at C8, delivering a computed XLogP3 of 2.9—a >1000-fold lipophilicity increase over theophylline. The two distinct aryl bromides enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings for rapid library generation, making it a strategic starting scaffold for BET bromodomain inhibitor campaigns. Substituting with generic xanthines invalidates SAR studies; this compound's unique steric and electronic profile is essential for exploring patented purine-based inhibitor chemical space. Specified at research-grade purity for reproducible medicinal chemistry workflows.

Molecular Formula C14H12Br2N4O2
Molecular Weight 428.084
CAS No. 255730-99-5
Cat. No. B2572239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS255730-99-5
Molecular FormulaC14H12Br2N4O2
Molecular Weight428.084
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)Br
InChIInChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3
InChIKeyFTGYHYHFELGSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 255730-99-5): A Synthetic Brominated Purine-Dione for Specialized Research and Procurement Evaluation


8-Bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 255730-99-5) is a synthetic small molecule belonging to the xanthine/purine-2,6-dione class. Its structure is characterized by a 1,3-dimethylxanthine core with bromine substituents at the 8-position and a 4-bromobenzyl group at the N-7 position, resulting in a molecular formula of C14H12Br2N4O2 and a molecular weight of 428.08 g/mol [1]. This specific di-brominated, N7-benzylated architecture differentiates it from common xanthine derivatives like theophylline or caffeine, placing it within a chemical space explored in patent literature for purine-based inhibitor design [2]. The compound is available from multiple chemical vendors, typically at a research-grade purity of 98% .

8-Bromo-7-(4-bromobenzyl)-1,3-dimethylxanthine: Why Simple Purine Analogs Cannot Replace This Dibrominated N7-Benzyl Derivative


Substituting this compound with a generic xanthine analog like 1,3-dimethylxanthine (theophylline) or 1,3,7-trimethylxanthine (caffeine) is not scientifically valid for structure-activity relationship (SAR) studies due to the profound chemical and pharmacological impact of its specific decorations. The presence of the bulky, electron-withdrawing 4-bromobenzyl group at N7 and the bromine atom at C8 dramatically alters the compound's molecular size, lipophilicity (computed XLogP3-AA of 2.9), hydrogen bonding potential, and electrophilic reactivity compared to its non-brominated, non-benzylated core scaffold [1]. These structural features are critical for exploring the chemical space relevant to patented purine-based inhibitors, where such substitutions are designed to modulate target binding and selectivity [2]. Using a simpler analog would fail to replicate the specific steric and electronic interactions necessary for investigating the biological hypotheses linked to this compound series.

Quantitative Differential Evidence for 8-Bromo-7-(4-bromobenzyl)-1,3-dimethylxanthine in Research Procurement Decisions


Structural Differentiation from Core Xanthine Scaffolds via Computed Lipophilicity

A key differentiating factor for this compound is its significantly increased lipophilicity relative to the unsubstituted 1,3-dimethylxanthine core. The addition of two bromine atoms and a benzyl group fundamentally alters its physicochemical profile. [1]

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation via Molecular Size and Heavy Atom Count for Binding Site Compatibility

The compound's molecular weight and size dramatically exceed that of common endogenous purines or simple analogs, which is a primary determinant for binding site compatibility in proteins like kinases or BET bromodomains. [1]

Structure-Based Drug Design Medicinal Chemistry Target Engagement

Chemical Reactivity Profile: Electrophilic Nature from Two Aryl Bromides

The presence of two distinct aryl bromide substituents (one directly on the purine C8, one on a benzyl ring) provides unique synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) not available in simpler analogs.

Synthetic Chemistry Chemical Biology Medicinal Chemistry

Optimal Application Scenarios for Procuring 8-Bromo-7-(4-bromobenzyl)-1,3-dimethylxanthine (CAS 255730-99-5)


Scaffold for Structure-Activity Relationship (SAR) Exploration of Bromodomain or Kinase Inhibitors

Based on its molecular weight and lipophilicity, which are consistent with the chemical space of known BET bromodomain inhibitors like those described in patent classes for purine derivatives, this compound is best utilized as a starting scaffold for medicinal chemistry campaigns targeting protein-protein interaction domains [1]. Its distinct N7-benzyl and C8-bromo decorations make it a relevant intermediate for developing selective probes, as the patent literature highlights the importance of such substitutions for achieving selectivity within the BET family.

Dual-Handled Intermediate for Parallel Library Synthesis

The compound's two chemically distinct aryl bromide groups provide a valuable platform for the rapid generation of diverse compound libraries. Procurement is most justified when the research goal involves sequential Suzuki-Miyaura or Buchwald-Hartwig couplings to explore chemical space around the purine core, a strategy commonly described in synthetic routes for this class of compounds . This specific di-brominated architecture offers a synthetic versatility that simpler, mono-substituted purine scaffolds cannot match.

Physicochemical Probe for Membrane Permeability Studies in a Purine Series

With a computed XLogP3-AA of 2.9, which represents a >1000-fold increase in lipophilicity over the core theophylline scaffold, this compound is an ideal tool for investigating how extreme lipophilicity modulation impacts the cellular permeability and non-specific binding of purine-based compounds [2]. It can serve as a reference standard for the high-lipophilicity end of a property range in a series of analogs, a key application in drug discovery for understanding and predicting in vitro assay behavior.

Quote Request

Request a Quote for 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.